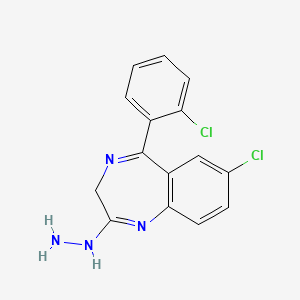

![molecular formula C6H4N2O B1626114 5H-Pyrrolo[1,2-A]imidazol-5-one CAS No. 51789-99-2](/img/structure/B1626114.png)

5H-Pyrrolo[1,2-A]imidazol-5-one

Descripción general

Descripción

5H-Pyrrolo[1,2-A]imidazol-5-one is a heterocyclic compound . It is a part of the imidazole derivative family, which is widely used due to their versatility and relatively high stability .

Synthesis Analysis

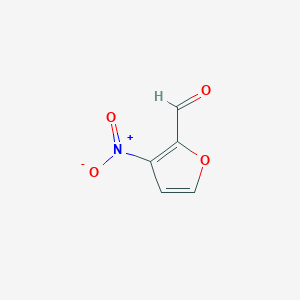

The synthesis of 5H-Pyrrolo[1,2-A]imidazol-5-one involves a series of reactions. For instance, a three-component reaction of ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane can afford hexahydropyrrolo[1,2-A]imidazol-5-ones . Another method involves the reaction of Meldrum’s acid with imidazole- and pyrazole-carbaldehydes . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-A]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability .Chemical Reactions Analysis

The chemical reactions of 5H-Pyrrolo[1,2-A]imidazol-5-one involve various transformations. For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A]azepines and various alkylating reagents can yield novel 3-aryl-5H-pyrrolo[1,2-A]imidazole and 5H-imidazo[1,2-A]azepine quaternary salts .Physical And Chemical Properties Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-A]imidazol-5-one at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .Aplicaciones Científicas De Investigación

Antimicrobial Activity

5H-Pyrrolo[1,2-a]imidazol-5-one derivatives have shown notable antibacterial and antifungal activities. A study by Demchenko et al. (2021) synthesized novel quaternary salts of 5H-pyrrolo[1,2-a]imidazole, demonstrating broad-spectrum activity against pathogens like Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans. This suggests potential applications in developing new antimicrobial agents (Demchenko et al., 2021).

Synthetic Chemistry

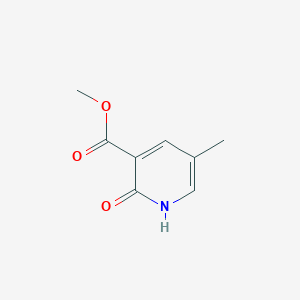

The versatility of 5H-Pyrrolo[1,2-A]imidazol-5-one in synthetic chemistry is evident. Adib et al. (2017) described efficient protocols for preparing highly functionalized imidazoles and pyrrolo[1,2-c]imidazoles, indicating its utility in organic synthesis (Adib et al., 2017).

Insecticidal Applications

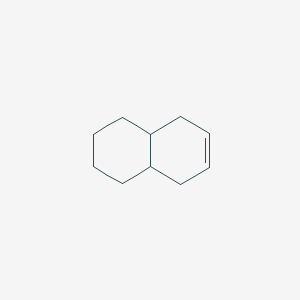

Chen et al. (2015) investigated tetrahydroindeno[1',2':4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives as neonicotinoid insecticides. Their research showed excellent insecticidal activity against pests like the cowpea aphid and armyworm, highlighting the compound's potential in pest control (Chen et al., 2015).

Electrophilic Substitution Reactions

Druzhinina et al. (1972) explored the electrophilic substitution reactions in pyrrolo[1,2-a]imidazole series, revealing the reactivity patterns of these compounds and their derivatives in various chemical reactions. This research is critical in understanding the chemical behavior of 5H-pyrrolo[1,2-a]imidazoles (Druzhinina et al., 1972).

Mecanismo De Acción

While the exact mechanism of action of 5H-Pyrrolo[1,2-A]imidazol-5-one is not explicitly mentioned in the search results, it’s worth noting that similar compounds like dimiracetam, which has a hexahydropyrrolo[1,2-A]imidazol-5-one backbone, were developed as nootropic drugs for the treatment of cognitive deficits in patients with Alzheimer’s disease .

Direcciones Futuras

The future directions of 5H-Pyrrolo[1,2-A]imidazol-5-one research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new cation moieties for ionic liquid designs . Additionally, its derivatives are being considered promising agents for the treatment of neuropathic pain conditions .

Propiedades

IUPAC Name |

pyrrolo[1,2-a]imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXWIEPSBBNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447527 | |

| Record name | 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrrolo[1,2-A]imidazol-5-one | |

CAS RN |

51789-99-2 | |

| Record name | 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol](/img/structure/B1626036.png)

![7-Ethyl-4-oxo-2-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1626045.png)

![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)